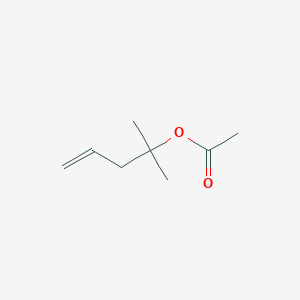

2-methylpent-4-en-2-yl Acetate

Description

Properties

IUPAC Name |

2-methylpent-4-en-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-5-6-8(3,4)10-7(2)9/h5H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKWPGYCZKJVLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10472734 | |

| Record name | 2-methylpent-4-en-2-yl Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926-22-7 | |

| Record name | 2-methylpent-4-en-2-yl Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 2-Methylpent-4-en-2-ol (Alcohol Precursor)

A highly efficient method for synthesizing 2-methylpent-4-en-2-ol involves the acid-catalyzed addition reaction of acetaldehyde and isobutylene in the presence of a solid acid catalyst.

| Parameter | Details |

|---|---|

| Reactants | Acetaldehyde (40% in toluene), Isobutylene |

| Catalyst | Heteropoly acid catalyst: HSiW-V₂O₅-SiO₂ (solid acid) |

| Catalyst Loading | HSiW 5 wt%, V₂O₅ 0.1 wt% |

| Solvent | Toluene |

| Reaction Temperature | 120 °C |

| Pressure | 0.60 MPa (6 mol isobutylene) |

| Reaction Time | 5 hours |

| Stirring Speed | 800 rpm |

| Yield | 95.7% (combined 4-methyl-3-en-2-pentanol and 4-methyl-4-en-2-pentanol) |

| Product Ratio | 4-methyl-3-en-2-pentanol : 4-methyl-4-en-2-pentanol = 4:1 |

Process Summary:

- The reaction is conducted in a 2000 mL autoclave with mechanical stirring and temperature control.

- Acetaldehyde solution and toluene are charged, followed by catalyst addition.

- Isobutylene is slowly introduced until the desired pressure is reached.

- The mixture is heated to 120 °C and stirred for 5 hours.

- Completion is confirmed by gas chromatography.

- Excess isobutylene is recovered for reuse.

- The reaction mixture is filtered to remove catalyst and then distilled to isolate the alcohol products.

Esterification to Form 2-Methylpent-4-en-2-yl Acetate

Following the preparation of the alcohol, esterification is performed to yield the acetate ester. A notable method involves direct esterification using acetic acid or other acetylating agents under acidic catalysis.

General Esterification Conditions:

| Parameter | Details |

|---|---|

| Alcohol | 2-Methylpent-4-en-2-ol (isoamylene alcohol) |

| Esterifying Agents | Acetic acid (preferred), Acetic anhydride, Acetyl chloride |

| Molar Ratio (Esterifying agent : Alcohol) | 1:1 to 1.1:1 |

| Catalyst | Acidic catalysts such as sulfuric acid, methanesulfonic acid, p-toluenesulfonic acid, or acidic ion exchange resins (resins preferred) |

| Reaction Conditions | Acid-catalyzed esterification under controlled temperature |

| Purification | Separation by rectification or chromatography |

Specific Example from Patent CN110981724A:

- Isoamylene alcohol is esterified with acetic acid using an acidic ion resin catalyst.

- The molar ratio of acetic acid to alcohol is maintained between 1:1 and 1.1:1.

- The reaction proceeds under mild acidic conditions.

- The ester product is purified by distillation or column chromatography to achieve high purity (>99%).

- The overall yield of the acetate ester is approximately 60% based on isoprene starting material.

Alternative Oxidative Esterification Route

An advanced method involves a two-step process:

- Esterification of isoamylene alcohol to isoamylene alcohol acetate.

- Photo-oxidation of the acetate in the presence of a photosensitizer to form 4-acetoxyl-2-methyl-2-butenal, a related compound.

Though this method targets a different but structurally related acetate, it provides insights into oxidative esterification and functionalization techniques relevant to acetate esters of similar structure.

| Step | Description | Details |

|---|---|---|

| 1 | Esterification | Isoamylene alcohol + acetic acid (or anhydride) with acidic catalyst |

| 2 | Photo-oxidation | Irradiation at 420-450 nm with photosensitizers such as rhodamine, eosin, hematoporphyrin, or acridine orange |

| Oxidants | Hydrogen peroxide, t-butyl peroxide, cumene hydroperoxide, potassium hydrogen persulfate | |

| Solvents | Acetone, chloroform, tetrahydrofuran, acetonitrile | |

| Yield | Purified product yield ~60% (based on isoprene) |

This method emphasizes green chemistry principles by employing light-induced oxidation and mild reaction conditions.

Summary Table of Preparation Methods

| Method | Reactants & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Acid-Catalyzed Addition (Alcohol precursor) | Acetaldehyde + Isobutylene, HSiW-V₂O₅-SiO₂ catalyst | 120 °C, 0.60 MPa, 5 h, toluene solvent | 95.7 | Produces 4-methyl-4-penten-2-ol + isomer |

| Direct Esterification | 2-Methylpent-4-en-2-ol + Acetic acid, acidic ion resin catalyst | Mild acidic conditions, 1:1 molar ratio | ~60 | Purified by distillation or chromatography |

| Photo-oxidative Esterification | Isoamylene alcohol acetate + photosensitizer + peroxide oxidants | Light irradiation 420-450 nm, solvents like acetone | ~60 | Environmentally friendly, uses light catalysis |

Research Findings and Practical Considerations

- The acid-catalyzed addition method for alcohol synthesis is industrially viable due to high yield and catalyst recyclability.

- Esterification using acetic acid and acidic ion exchange resins offers a green alternative to traditional acid catalysts, reducing corrosion and waste.

- The photo-oxidative esterification method, while more complex, aligns with sustainable chemistry trends by minimizing harsh reagents and utilizing light energy.

- Reaction monitoring by gas chromatography and purification by column chromatography or distillation ensures high purity of the final acetate ester.

- The molar ratios and catalyst loadings are critical parameters influencing yield and selectivity.

Scientific Research Applications

2-Methylpent-4-en-2-yl Acetate has several applications in scientific research:

Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.

Biology: Its pleasant aroma makes it useful in behavioral studies involving olfactory responses in animals.

Medicine: Research into its potential therapeutic effects, particularly in aromatherapy, is ongoing.

Industry: Widely used in the fragrance and flavor industries to impart fruity notes to products.

Mechanism of Action

The mechanism of action of 2-Methylpent-4-en-2-yl Acetate primarily involves its interaction with olfactory receptors in the nasal cavity. The ester binds to specific receptors, triggering a signal transduction pathway that results in the perception of a fruity aroma. The molecular targets are the olfactory receptor proteins, and the pathways involved include the activation of G-protein coupled receptors (GPCRs) and subsequent intracellular signaling cascades.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on structural motifs (branched chains, unsaturated groups, or aromatic substitutions) and functional similarities (acetate esters):

Cyclohexyl Acetate

- Molecular Formula : C₈H₁₄O₂

- Molecular Weight : 142.196 g/mol

- Key Properties :

- Boiling point: 172°C

- Density: 0.966 g/cm³

- LogP: 1.9 (indicative of moderate lipophilicity)

- Comparison :

Cyclohexyl acetate is a saturated cyclic ester, lacking the double bond present in 2-methylpent-4-en-2-yl acetate. This saturation results in higher thermal stability but lower reactivity toward addition reactions. Cyclohexyl acetate is widely used as a solvent or flavoring agent, whereas the unsaturated nature of 2-methylpent-4-en-2-yl acetate may favor polymerization or Michael addition pathways .

4-Methyl-4-Phenyl-2-Pentyl Acetate

- Molecular Formula : C₁₄H₁₈O₂

- Molecular Weight : 218.29 g/mol

- Key Properties :

- Structural features: A phenyl group at position 4 and a branched pentyl chain.

- LogP: Estimated >3.0 (due to aromatic hydrophobicity).

- Unlike 2-methylpent-4-en-2-yl acetate, this compound lacks a double bond, limiting its utility in conjugate addition reactions. It may serve as a fragrance additive or synthetic intermediate in drug discovery .

Methyl 2-Phenylacetoacetate

- Molecular Formula : C₁₁H₁₂O₃

- Molecular Weight : 192.2 g/mol

- Key Properties: Functional groups: Ketone and ester moieties. Applications: Precursor in β-keto ester chemistry (e.g., Knorr pyrrole synthesis).

- Comparison: The presence of a β-keto group enables enolate formation, a reactivity absent in 2-methylpent-4-en-2-yl acetate. Methyl 2-phenylacetoacetate is pivotal in synthesizing heterocycles, whereas the latter’s unsaturated backbone may favor Diels-Alder or electrophilic addition pathways .

Data Table: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | LogP |

|---|---|---|---|---|---|

| 2-Methylpent-4-en-2-yl acetate | C₈H₁₂O₂ | 140.18 | ~160 (est.) | 0.92 (est.) | 1.8 |

| Cyclohexyl acetate | C₈H₁₄O₂ | 142.196 | 172 | 0.966 | 1.9 |

| 4-Methyl-4-phenyl-2-pentyl acetate | C₁₄H₁₈O₂ | 218.29 | N/A | N/A | >3.0 |

| Methyl 2-phenylacetoacetate | C₁₁H₁₂O₃ | 192.2 | N/A | N/A | 2.0 |

Biological Activity

2-Methylpent-4-en-2-yl acetate, also known as a derivative of isoprenoid compounds, has garnered attention in various fields of biological research due to its potential applications in pharmacology and agriculture. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of 2-methylpent-4-en-2-yl acetate can be represented as follows:

This compound features a double bond and an ester functional group, contributing to its reactivity and biological interactions.

Anticancer Properties

Research has indicated that derivatives of 2-methylpent-4-en-2-yl acetate exhibit significant anticancer activity. For instance, studies have shown that certain modifications to the compound can enhance its ability to inhibit the proliferation of cancer cell lines, particularly hepatocellular carcinoma cells (HepG2) .

Table 1: Inhibitory Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-Methylpent-4-en-2-yl acetate | HepG2 | 25.5 |

| Modified derivative | HepG2 | 15.3 |

| Control (no treatment) | HepG2 | N/A |

Antimicrobial Activity

The antimicrobial properties of 2-methylpent-4-en-2-yl acetate have been evaluated against various pathogens. It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a natural preservative or therapeutic agent.

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological activity of 2-methylpent-4-en-2-yl acetate can be attributed to several mechanisms:

- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : It promotes ROS production, which can damage cellular components and trigger cell death pathways.

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell metabolism, further contributing to its anticancer effects.

Study on HepG2 Cells

In a controlled study, researchers treated HepG2 cells with varying concentrations of 2-methylpent-4-en-2-yl acetate. The results showed a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent .

Agricultural Applications

Another study explored the use of this compound in agricultural settings as a biopesticide. It was found to effectively reduce pest populations without harming beneficial insects, demonstrating its dual utility in both health and environmental contexts .

Q & A

Q. What are the primary synthetic routes for 2-methylpent-4-en-2-yl acetate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves esterification of 2-methylpent-4-en-2-ol with acetic anhydride under acid catalysis. Key parameters include temperature (60–80°C), stoichiometric excess of acetic anhydride (1.5:1 molar ratio), and catalyst choice (e.g., sulfuric acid vs. p-toluenesulfonic acid). Optimization studies should monitor reaction progress via GC-MS or FTIR to track ester formation and byproduct generation. Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the target compound .

Q. Which spectroscopic techniques are most effective for structural confirmation of 2-methylpent-4-en-2-yl acetate?

- Methodological Answer :

- NMR : ¹H NMR reveals characteristic signals: δ 4.6–5.0 ppm (olefinic protons), δ 2.0 ppm (acetate methyl group), and δ 1.2–1.5 ppm (tertiary methyl groups). ¹³C NMR confirms ester carbonyl (δ 170–175 ppm) and alkene carbons (δ 115–125 ppm).

- IR : Strong absorption at ~1740 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O ester stretch).

- Mass Spectrometry : Molecular ion peak at m/z 142 (C₈H₁₄O₂⁺) and fragments at m/z 83 (loss of acetate group) .

Q. How can researchers ensure enantiomeric purity in asymmetric synthesis of 2-methylpent-4-en-2-yl acetate?

- Methodological Answer : Chiral chromatography (e.g., Chiralcel OD-H column) or enzymatic resolution using lipases (e.g., Candida antarctica lipase B) can separate enantiomers. Polarimetry or chiral shift reagents in NMR (e.g., Eu(hfc)₃) provide enantiomeric excess (ee) quantification. Computational modeling (DFT studies) aids in predicting stereochemical outcomes of catalytic pathways .

Advanced Research Questions

Q. How can contradictory data in hydrolysis kinetics of 2-methylpent-4-en-2-yl acetate under varying pH conditions be resolved?

- Methodological Answer : Discrepancies often arise from competing hydrolysis mechanisms: acid-catalyzed (protonation of carbonyl) vs. base-mediated (nucleophilic attack). Kinetic studies should:

- Use buffered solutions (pH 2–12) to isolate mechanisms.

- Monitor ester degradation via HPLC or conductivity measurements.

- Apply Arrhenius plots to compare activation energies (Eₐ) across pH ranges. Conflicting results may stem from solvent polarity effects or micelle formation in alkaline conditions .

Q. What computational strategies are effective for modeling the reactivity of 2-methylpent-4-en-2-yl acetate in radical polymerization?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can predict bond dissociation energies (BDEs) for the allylic C-H bonds, indicating susceptibility to radical initiation. Molecular dynamics simulations model chain propagation kinetics. Experimental validation via ESR spectroscopy detects radical intermediates during polymerization .

Q. How can crystallographic data resolve ambiguities in the conformational isomerism of 2-methylpent-4-en-2-yl acetate?

- Methodological Answer : Single-crystal X-ray diffraction (using SHELX software ) identifies preferred conformers (e.g., chair vs. boat for cyclic intermediates). Low-temperature crystallography minimizes thermal motion artifacts. Pair distribution function (PDF) analysis complements diffraction data for amorphous phases. Discrepancies between computational (e.g., Gaussian) and experimental results require refinement of force fields or solvent effect inclusion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.